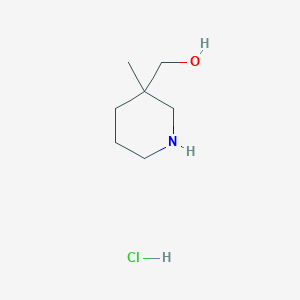
(3-Methylpiperidin-3-yl)methanol hydrochloride
説明
(3-Methylpiperidin-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Methylpiperidin-3-yl)methanol hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine ring structure, which is common in many biologically active molecules. The molecular formula is , and it possesses a hydroxymethyl group that contributes to its reactivity and biological interactions.
Interaction with Neurotransmitter Systems
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.
- Binding Affinity : The compound has been shown to exhibit binding affinity at specific receptor sites, which may influence neurotransmitter release and signaling pathways. Studies utilizing radiolabeled ligands have confirmed these interactions in vitro.
Antagonistic Properties
The compound has been identified as an antagonist at certain receptor sites, indicating its potential therapeutic applications:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology.
- Anticancer Activity : Preliminary studies suggest that this compound might possess anticancer properties through the inhibition of specific enzymes involved in tumor growth.
Case Studies and Experimental Data
- In Vitro Studies : In laboratory settings, the compound demonstrated significant effects on cell lines associated with neurological functions. For instance, treatment with varying concentrations led to observable changes in cell viability and signaling pathways.
- In Vivo Models : Animal studies have shown that administration of the compound can lead to alterations in behavior indicative of changes in neurotransmitter levels. These findings support its potential use in developing treatments for mood disorders.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
(3-methylpiperidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIXDMNTNWZQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955027-74-4 | |
| Record name | 3-Piperidinemethanol, 3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955027-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














